Product packaging for 5-(Hydroxymethyl)-4-methylpyridin-2-ol(Cat. No.:)

5-(Hydroxymethyl)-4-methylpyridin-2-ol

Cat. No.: B12838117
M. Wt: 139.15 g/mol
InChI Key: HTQONTJLTQBKGU-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their unique aromatic ring structure containing one nitrogen atom bestowing upon them a wide array of chemical properties and applications. abertay.ac.uknih.gov These compounds are of immense interest in medicinal chemistry, materials science, and catalysis. mdpi.comacs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which influences the molecule's solubility and ability to interact with biological targets. nih.gov Consequently, pyridine scaffolds are found in numerous pharmaceuticals, agrochemicals, and functional materials. acs.orgnih.gov Their versatility allows for a wide range of chemical modifications, enabling the fine-tuning of their properties for specific applications. mdpi.com

Contextualizing 5-(Hydroxymethyl)-4-methylpyridin-2-ol within the Pyridinol Class

The compound this compound belongs to the pyridinol class, which are derivatives of pyridine containing at least one hydroxyl group attached to the pyridine ring. The "-ol" suffix in "pyridin-2-ol" indicates the presence of a hydroxyl group at the second position of the pyridine ring. This particular structure is also a tautomer of the corresponding pyridone, 4-methyl-5-(hydroxymethyl)pyridin-2(1H)-one. The presence of both a hydroxymethyl group and a methyl group as substituents would further influence its chemical characteristics.

Pyridinols, and specifically those with hydroxymethyl substitutions, are structurally related to Vitamin B6 and its vitamer, pyridoxine (B80251). abertay.ac.uk Pyridoxine is characterized by a pyridine ring with hydroxyl, methyl, and hydroxymethyl substituents. These functional groups are crucial for its biological activity as a coenzyme in a vast number of metabolic reactions. abertay.ac.uk Therefore, synthetic analogues of pyridoxine are often a subject of research to explore their potential biological activities. mdpi.comacs.org

Historical Development of Research on Pyridinol Analogues

Research into pyridinol analogues has a rich history, largely spurred by the discovery and elucidation of the structure and function of Vitamin B6 in the 1930s. Since then, a multitude of pyridoxine analogues have been synthesized to understand the structure-activity relationships governing their biological functions. abertay.ac.ukacs.org Early research focused on modifying the substituents on the pyridine ring to investigate their effects on coenzyme activity. Over the decades, the focus has expanded to include the development of pyridinol derivatives as potential therapeutic agents for a variety of conditions. The synthesis of these analogues often involves multi-step processes, starting from commercially available pyridine derivatives or through the total synthesis of the substituted pyridine ring. abertay.ac.ukmdpi.com

While extensive research exists for a wide range of pyridinol analogues, the specific compound this compound does not appear to be a prominent subject in the available scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B12838117 5-(Hydroxymethyl)-4-methylpyridin-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-(hydroxymethyl)-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO2/c1-5-2-7(10)8-3-6(5)4-9/h2-3,9H,4H2,1H3,(H,8,10)

InChI Key

HTQONTJLTQBKGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1CO

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5 Hydroxymethyl 4 Methylpyridin 2 Ol

Established Synthetic Routes to the Core Pyridinol Scaffold

The synthesis of the 5-(hydroxymethyl)-4-methylpyridin-2-ol molecule begins with the construction of the fundamental 4-methylpyridin-2-ol core. This pyridinol, also known as 4-methyl-2(1H)-pyridinone, exists in tautomeric equilibrium. sigmaaldrich.com Access to this core structure can be achieved through various established synthetic strategies, which primarily involve either building the heterocyclic ring from acyclic precursors or modifying an existing pyridine (B92270) ring.

One common method for creating the 2-pyridone ring involves the condensation of 1,3-dicarbonyl compounds with cyanoacetamide. sci-hub.se For the specific synthesis of 4-methylpyridin-2-ol, a key intermediate can be prepared from 2-amino-4-methylpyridine (B118599). A documented procedure involves the diazotization of 2-amino-4-methylpyridine with sodium nitrite (B80452) in an acidic medium, followed by hydrolysis of the resulting diazonium salt to yield 4-methylpyridin-2-ol. chemicalbook.com

Table 1: Synthesis of 4-methylpyridin-2-ol Intermediate

Reactant Reagents Product Yield Reference
2-Amino-4-methylpyridine 1. HCl, NaNO₂, 0-5°C 4-Methylpyridin-2-ol 81% chemicalbook.com
2. Heat, 95°C

Once the 4-methylpyridin-2-ol scaffold is obtained, the subsequent introduction of the hydroxymethyl group at the C-5 position becomes the primary synthetic challenge.

Hydroxymethylation Reactions: Mechanisms and Catalysis

Direct hydroxymethylation of the 4-methylpyridin-2-ol ring at the C-5 position is a key step. This transformation can be approached through formylation followed by reduction. The Vilsmeier-Haack reaction, for instance, is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. The pyridin-2-one system is sufficiently activated for such electrophilic substitutions. The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), which generates the electrophilic Vilsmeier reagent.

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the pyridin-2-one ring. The regioselectivity of this attack is governed by the electronic effects of the existing methyl and hydroxyl groups (see Section 2.2.2). Following the successful formylation to produce 5-formyl-4-methylpyridin-2-ol, the aldehyde must be reduced to the corresponding primary alcohol.

Reduction of Precursor Functional Groups

The reduction of a precursor functional group, such as an aldehyde or an ester at the C-5 position, is a crucial final step to yield the target hydroxymethyl group.

Reduction of Aldehydes: The 5-formyl-4-methylpyridin-2-ol intermediate can be selectively reduced to this compound using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this transformation, as it readily reduces aldehydes without affecting the aromatic pyridone ring or other potentially sensitive functional groups.

Reduction of Esters: An alternative route involves the synthesis of an ester, such as ethyl 4-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate. This ester can then be reduced to the diol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for the reduction of esters to alcohols. prepchem.com This method was demonstrated in the synthesis of 5-hydroxymethyl-2-methylpyridine from the corresponding ethyl nicotinate. prepchem.com Care must be taken to ensure that other functional groups in the molecule are compatible with these strong reducing conditions.

Multi-Step Synthesis Strategies for Substituted Pyridinols

The synthesis of highly substituted pyridinols often requires multi-step strategies that provide greater control over the placement of various functional groups. youtube.com These strategies can be broadly categorized into two approaches: building the pyridine ring with the desired substituents already in place, or the sequential functionalization of a simpler pyridine core.

Modern synthetic methods offer modular approaches to construct highly substituted pyridines. nih.gov For instance, cascade reactions involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can lead to the formation of polysubstituted pyridines after electrocyclization and oxidation. nih.gov Such strategies could potentially be adapted to build a pyridinol ring with the methyl and a protected hydroxymethyl precursor group already incorporated.

Another powerful approach is the [4+2] cycloaddition (Diels-Alder reaction) between a diene and a nitrile, often catalyzed by a transition metal, which can generate highly substituted pyridines. illinois.edu Furthermore, condensation reactions remain a workhorse in pyridine synthesis. The Hantzsch pyridine synthesis, for example, constructs the dihydropyridine (B1217469) ring from an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, which can then be oxidized to the pyridine. illinois.edu While classic, these methods often result in specific substitution patterns and may require subsequent modifications to achieve the desired pyridinol structure.

Researchers have also developed streamlined processes for pyridine synthesis, such as improving the synthesis of halo-substituted nicotinonitriles by using a dehydrating agent to prevent dimerization of starting materials, significantly increasing yields from 58% to 92% in certain cases. vcu.edu

Regioselective Synthesis and Control of Functional Group Placement

Achieving the desired substitution pattern, specifically the placement of the hydroxymethyl group at the C-5 position adjacent to the C-4 methyl group, requires precise control over the regioselectivity of the reactions.

Impact of Substituent Effects on Regioselectivity

The regiochemical outcome of the key hydroxymethylation (or formylation) step on the 4-methylpyridin-2-ol ring is directed by the electronic properties of the substituents already present.

The 4-Methyl Group: The methyl group is an electron-donating group (via hyperconjugation and induction) and is also an activating, ortho-, para-director. It directs incoming electrophiles to the C-3 and C-5 positions.

In the case of 4-methylpyridin-2-ol, both the amide-like nature of the ring and the C-4 methyl group activate the C-5 position for electrophilic attack. The C-3 position is also activated, but the C-5 position often experiences greater activation and may be sterically more accessible, leading to preferential substitution at this site. Studies on the regioselectivity of reactions on substituted pyridines have shown that electronic effects can strongly modulate reaction outcomes. For example, in the formation of pyridyne intermediates, electron-withdrawing substituents can significantly influence the site of nucleophilic attack by distorting the aryne intermediate. nih.gov Similarly, the character of a substituent can direct the regioselectivity of nucleophilic aromatic substitution on dichloropyridines. researchgate.net These principles underscore the powerful directing influence of the existing groups in controlling the precise placement of new functional groups on the pyridine ring.

Advanced Synthetic Techniques and Novel Approaches

The synthesis of highly substituted pyridine scaffolds, which are prevalent in biologically active compounds and therapeutics, has driven the development of numerous sophisticated synthetic methods. acs.org These approaches move beyond classical condensation reactions to offer greater modularity and efficiency. For a molecule like this compound, advanced techniques including specialized catalytic processes and modern coupling reactions are particularly relevant.

Anion Exchange Processes for Complex Formation

Anion exchange processes are primarily recognized as a powerful tool for purification and separation in chemistry, rather than a direct method for molecular synthesis. nih.govbio-rad.com These techniques rely on the electrostatic interactions between charged molecules in a solution and the oppositely charged functional groups of a stationary solid phase, known as an ion exchange resin. google.com In the context of this compound, which can exist as an anion (pyridinate) under basic conditions, anion exchange chromatography could be a crucial step for purification, separating the target molecule from reaction byproducts or unreacted starting materials.

The process involves passing a solution containing the anionic form of the pyridinol through a column packed with a resin that has positively charged sites, such as quaternary amine functional groups. eichrom.com The target anion displaces counter-ions (like Cl⁻) and binds to the resin. It can then be eluted by changing the pH or by using a solution with a higher concentration of a competing anion.

While not a synthetic reaction in itself, the principle of ion exchange can be applied catalytically. For instance, acidic ion exchange resins like Amberlyst 15 have been successfully used as catalysts to promote the formation of functionalized pyridines from enamino and alkynone precursors in a single step. organic-chemistry.org This highlights a dual role for ion exchange systems: facilitating bond formation and enabling the separation of complex product mixtures.

Cyclocondensation Reactions in Pyridinol Systems

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry and represent a fundamental approach to constructing the pyridine ring from acyclic precursors. youtube.com These reactions involve the formation of two new bonds in a single operation, typically through the reaction of components that provide the necessary carbon and nitrogen atoms for the heterocyclic core. One of the most classic methods is the Hantzsch pyridine synthesis, which traditionally involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and an ammonia source, followed by an oxidation step to yield the aromatic pyridine ring. mdpi.com

For the synthesis of a substituted pyridin-2-ol (which exists in tautomeric equilibrium with the corresponding 2-pyridone), variations of this approach are employed. Polysubstituted 2-pyridones can be synthesized through the self-condensation of β-keto amides or the reaction of enaminones with active methylene (B1212753) compounds like malononitrile. researchgate.net The synthesis of the this compound core could be envisioned through a multicomponent reaction where the substituents are introduced via carefully chosen precursors. mdpi.com The reaction proceeds through a dihydropyridine intermediate, which is subsequently oxidized to furnish the final pyridine derivative. mdpi.com

Below is a table illustrating potential precursors for a hypothetical cyclocondensation approach to the core structure.

Precursor Type 1 (C2, C3, N source)Precursor Type 2 (C4, C5, C6 source)Catalyst/ConditionsResulting Core Structure
β-Ketoamide (e.g., Acetoacetamide)α,β-Unsaturated carbonyl (e.g., Hydroxymethyl-substituted crotonaldehyde)Base or Acid catalysis, followed by oxidationSubstituted 2-Pyridone
EnaminoneActive methylene nitrile (e.g., Cyanoacetamide)Base (e.g., Sodium methoxide)Substituted 2-Pyridone
1,3-Dicarbonyl compoundEnamine derived from a hydroxymethyl sourceAmmonium acetate (B1210297), heatSubstituted Pyridine

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of Pyridinol Derivatives

Single crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's structure. By irradiating a single, well-ordered crystal with monochromatic X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, and thus the precise location of each atom.

The crystallographic data obtained for 2-(Hydroxymethyl)pyridin-3-ol is summarized in the table below. Such data is fundamental for understanding the compound's solid-state chemistry and for correlating its structure with its physical and chemical properties.

Table 1: Crystallographic Data for 2-(Hydroxymethyl)pyridin-3-ol nih.gov

Parameter Value
Chemical Formula C₆H₇NO₂
Molecular Weight ( g/mol ) 125.13
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.0430 (14)
b (Å) 7.1280 (14)
c (Å) 12.264 (3)
β (°) 100.30 (3)
Volume (ų) 605.8 (2)
Z 4
Temperature (K) 293
Radiation Mo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)] 0.036

Studies on other pyridine (B92270) derivatives, such as a series of pyridine-based 1,3,4-oxadiazole (B1194373) derivatives, further underscore the utility of SCXRD in elucidating complex three-dimensional structures and understanding intermolecular interactions which can influence the material's properties.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD and is particularly useful for the identification of crystalline phases and the analysis of polycrystalline materials. Instead of a single crystal, a sample consisting of a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline material, with the positions and intensities of the diffraction peaks being characteristic of a specific crystal structure.

PXRD is instrumental in verifying the phase purity of a synthesized compound. For instance, in the synthesis of novel materials, it can confirm whether the desired crystalline phase has been obtained or if a mixture of phases is present. The experimental PXRD pattern can be compared with a pattern simulated from single-crystal data to confirm the identity and purity of the bulk sample. acs.org

An example of the application of PXRD is in the study of 2-pyridone derivatives containing cycloalkane fragments, where the technique was used for the structural analysis of the synthesized compounds. msu.ru In another study, the PXRD pattern of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was analyzed to determine its unit cell parameters and space group, demonstrating the power of this technique for structural characterization even when single crystals are not available. researchgate.net The analysis revealed a monoclinic system with a P2(1)/n space group. researchgate.net

The synergy between PXRD, solid-state NMR, and computational methods like DFT has proven to be a powerful strategy for determining complex crystal structures of organic molecules when single crystals cannot be grown. This approach allows for a detailed structural analysis directly from powder diffraction data.

Table 2: Mentioned Compounds

Compound Name
5-(Hydroxymethyl)-4-methylpyridin-2-ol
2-(Hydroxymethyl)pyridin-3-ol
Pyridine-based 1,3,4-oxadiazole derivatives
2-Pyridone derivatives

Computational Chemistry and Theoretical Modeling of 5 Hydroxymethyl 4 Methylpyridin 2 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory has become a standard method for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying systems like substituted pyridinols.

Geometric Optimization and Conformational Analysis

Geometric optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 5-(Hydroxymethyl)-4-methylpyridin-2-ol, this process would involve calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose. nih.gov

A key aspect of the conformational analysis for this molecule is the orientation of the hydroxymethyl (-CH₂OH) group relative to the pyridine (B92270) ring. Rotation around the C4-C(H₂) and C(H₂)-O bonds can lead to different conformers with varying energies. The most stable conformer would be determined by factors like steric hindrance and potential intramolecular hydrogen bonding between the hydroxymethyl group and the adjacent hydroxyl or ring nitrogen atoms.

Interactive Table: Exemplary Optimized Geometric Parameters for a Pyridine Derivative (Note: The following data is illustrative of typical parameters obtained from DFT calculations for substituted pyridine rings and is not specific experimental data for this compound.)

ParameterBond/AnglePredicted Value
Bond LengthC2-N1~1.38 Å
Bond LengthC2-O~1.35 Å
Bond LengthN1-C6~1.34 Å
Bond LengthC4-C(H₂)~1.51 Å
Bond AngleC6-N1-C2~122°
Bond AngleN1-C2-C3~118°
Dihedral AngleC3-C4-C(H₂)-OVaries with conformer

Electronic Structure and Reactivity Predictions

DFT calculations provide valuable information about a molecule's electronic properties, which are crucial for predicting its reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For 2-hydroxypyridine (B17775), the HOMO-LUMO energy gap has been a subject of detailed computational study. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are visual representations of the electrostatic potential on the electron density surface of a molecule. They are used to identify regions that are rich or poor in electrons. Red areas (negative potential) indicate nucleophilic sites, prone to electrophilic attack, while blue areas (positive potential) indicate electrophilic sites, prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms and the nitrogen atom, highlighting them as sites for hydrogen bonding and electrophilic interaction.

Interactive Table: Predicted Electronic Properties for 2-Hydroxypyridine (Analog)

PropertyMethodPredicted Value (Gas Phase)Reference
HOMO EnergyDFT/6-311++G Varies by functional nih.gov
LUMO EnergyDFT/6-311++GVaries by functional nih.gov
HOMO-LUMO GapDFT/6-311++G ~5-6 eV (typical) nih.gov
Dipole MomentDFT/6-311++G~1.5 - 2.5 D nih.gov

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results.

IR Vibrational Frequencies: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. Comparing calculated and experimental spectra helps in assigning specific vibrational modes to observed absorption bands. For this compound, key predicted frequencies would include the O-H stretching of the hydroxyl and hydroxymethyl groups, C-H stretching of the methyl group, and various C=C, C-N, and C-O ring vibrations. Theoretical studies on 2-hydroxypyridine have successfully correlated calculated frequencies with experimental IR data. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). These predictions are valuable for structural elucidation. Calculations would provide theoretical shifts for each unique proton and carbon atom in this compound, which could then be compared to experimental spectra.

Tautomerization Studies and Energetic Stability

A critical feature of 2-hydroxypyridines is their ability to exist in equilibrium with their tautomeric form, 2-pyridone. This involves an intramolecular proton transfer between the hydroxyl oxygen and the ring nitrogen. nih.gov

This compound (Hydroxy form) ⇌ 5-(Hydroxymethyl)-4-methyl-1H-pyridin-2-one (Pyridone form)

DFT calculations are instrumental in determining the relative energetic stability of these two tautomers. Studies on the parent 2-hydroxypyridine/2-pyridone system have shown that the relative stability is highly dependent on the environment. nih.gov

In the Gas Phase: The hydroxy form (enol) is generally found to be slightly more stable than the pyridone form (keto). nih.gov

In Polar Solvents: The pyridone form is significantly more stable due to its larger dipole moment, which leads to stronger solute-solvent interactions. nih.gov

In the Solid State: The pyridone form is predominantly favored. nih.gov

Computational studies can model the transition state of the tautomerization reaction to calculate the activation energy barrier. This provides insight into the kinetics of the interconversion. For substituted 2-hydroxypyridines, substituents can influence the tautomeric equilibrium by altering the relative stabilities of the two forms.

Interactive Table: Relative Energy of 2-Hydroxypyridine Tautomers

TautomerPhaseRelative Energy (kJ/mol)More Stable FormReference
2-HydroxypyridineGas0Hydroxy nih.gov
2-PyridoneGas~3Hydroxy nih.gov
2-HydroxypyridineWater~12Pyridone nih.gov
2-PyridoneWater0Pyridone nih.gov

Molecular Dynamics Simulations

While DFT provides static pictures of molecules at their energy minima, molecular dynamics (MD) simulations model the movement of atoms and molecules over time.

Conformational Dynamics in Solution

MD simulations of this compound in a solvent like water would provide a dynamic picture of its behavior. Such simulations could reveal:

Conformational Flexibility: How the orientation of the hydroxymethyl group changes over time due to thermal motion and interactions with the solvent.

Hydrogen Bonding: The formation and breaking of hydrogen bonds, both intramolecularly and intermolecularly with surrounding water molecules. This is crucial for understanding its solubility and interactions in a biological context.

Solvation Shell Structure: The arrangement of solvent molecules around the solute, providing insights into the hydration process.

These simulations track the trajectory of each atom based on classical mechanics, offering a deeper understanding of the molecule's behavior in a realistic environment that complements the static information from DFT calculations.

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of this compound are dominated by its capacity for hydrogen bonding, facilitated by the hydroxyl (-OH), hydroxymethyl (-CH2OH), and pyridine ring nitrogen atoms. These functional groups allow the molecule to act as both a hydrogen bond donor and acceptor, leading to the formation of dimers and larger aggregates in the solid state and in non-polar solvents. Key interactions include O-H···N and O-H···O hydrogen bonds, which dictate the supramolecular architecture.

Solvent effects play a critical role in the tautomeric equilibrium of hydroxypyridines. rsc.orgresearchgate.netelsevierpure.com The 2-pyridone tautomer, which is relevant for this compound, is known to be significantly influenced by the polarity of the solvent. In aqueous solutions, polar water molecules can form a solvation shell around the molecule, stabilizing the more polar, zwitterionic forms through hydrogen bonding. researchgate.net Computational studies on similar hydroxypyridine systems suggest that a network of several water molecules is required to fully solvate the polar centers of the molecule. rsc.orgresearchgate.net This solvation can influence the molecule's conformational preferences and its availability to interact with biological targets. In contrast, in non-polar solvents, intramolecular hydrogen bonding and self-association are more likely to predominate. A quantitative model for hydroxypyridine-pyridone equilibrium correlates these shifts with the solvent's reaction-field and its hydrogen-bonding capabilities. acs.org

Hybrid implicit-explicit solvent models are often employed to accurately capture these effects. rsc.org The implicit part accounts for the bulk solvent environment, while explicit solvent molecules are placed at key interaction sites, such as the hydroxyl groups, to model specific hydrogen-bonding interactions. rsc.org This approach provides a more detailed understanding of how the immediate solvent environment modulates the compound's structure and properties.

Quantum Chemical Topology and Bonding Analysis

Quantum chemical topology methods provide a framework for analyzing the electron density distribution to characterize chemical bonding. These techniques partition the molecular space into atomic basins, allowing for a quantitative description of atomic and bond properties.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for characterizing the nature of chemical bonds based on the topology of the electron density (ρ(r)). The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction.

For this compound, QTAIM can be used to:

Characterize Covalent Bonds: The C-C, C-N, C-O, and C-H bonds within the molecule would exhibit BCPs with high ρ(r) and large, negative values of ∇²ρ(r), characteristic of shared (covalent) interactions.

Identify Non-Covalent Interactions: Intramolecular hydrogen bonds, such as a potential interaction between the 2-ol group and the 5-hydroxymethyl group, can be identified and quantified. These interactions would show BCPs with low ρ(r) and positive ∇²ρ(r), indicative of closed-shell (electrostatic and partially covalent) interactions. The sign of the total energy density H(r) at the BCP can further distinguish the degree of covalent character.

Table 1: Hypothetical QTAIM Data for Key Bonds in this compound This table presents expected values based on typical QTAIM analyses of similar organic molecules.

BondInteraction TypeElectron Density (ρ(r)) (a.u.)Laplacian (∇²ρ(r)) (a.u.)Total Energy Density (H(r)) (a.u.)
C=C (ring)Covalent~0.30-0.80Negative
C-N (ring)Polar Covalent~0.28-0.75Negative
O-HPolar Covalent~0.35-1.50Negative
O-H···N (intramolecular)Hydrogen Bond~0.03+0.09Slightly Negative

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and identify weak interactions in real space. acs.orgyoutube.comnih.govnih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). chemtools.org Regions of weak interactions are characterized by low density and a low reduced density gradient.

An NCI plot generates 3D isosurfaces that represent different types of non-covalent interactions, which are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the density:

Blue Surfaces: Indicate strong, attractive interactions like hydrogen bonds. For this compound, these would be expected between the hydroxyl and hydroxymethyl groups and the nitrogen atom.

Green Surfaces: Represent weak, attractive van der Waals interactions. These would appear over the surface of the pyridine ring, indicating dispersion forces. chemtools.orgresearchgate.net

Red Surfaces: Signify repulsive interactions, such as steric clashes. These might appear in regions where atoms are forced into close proximity. researchgate.net

NCI analysis is particularly valuable for understanding the forces that stabilize specific conformations of the molecule and its complexes with other molecules, such as proteins or solvent molecules. nih.govrsc.orgjussieu.fryoutube.com

In Silico Prediction of Molecular Interactions

Computational methods are indispensable for predicting how a small molecule like this compound might interact with biological targets, guiding further experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.comnih.gov Given its structural similarity to pyridoxine (B80251) (a form of vitamin B6), a plausible biological target for this compound is Pyridoxal (B1214274) Kinase (PDXK), an enzyme crucial for vitamin B6 metabolism and overexpressed in some cancers. nih.gov Other potential targets could include kinases like VEGFR-2 or HER-2, as the pyridone motif is found in many kinase inhibitors. mdpi.com

A docking simulation of this compound into the active site of PDXK would predict its binding pose and affinity (expressed as a docking score). The analysis would highlight key interactions, such as:

Hydrogen Bonds: The hydroxyl and hydroxymethyl groups could form hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the binding pocket.

Pi-Stacking: The pyridine ring could engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: The methyl group could form favorable hydrophobic contacts.

Table 2: Representative Molecular Docking Results for this compound with Pyridoxal Kinase (PDXK) This table is a hypothetical representation of typical docking output.

LigandProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
This compoundPDXK (PDB: 5U6W)-7.8Asp235Hydrogen Bond (with 2-OH)
Ser12Hydrogen Bond (with 5-CH2OH)
Phe78Pi-Pi Stacking (with pyridine ring)

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are popular methods for estimating the free energy of binding of a ligand to a protein. nih.govdiva-portal.org These methods are often used to refine the results of molecular docking by running molecular dynamics (MD) simulations on the docked complex and calculating the binding energy from simulation snapshots. nih.gov

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. The energy is typically decomposed into several components:

ΔE_vdw: Van der Waals energy.

ΔE_elec: Electrostatic energy.

ΔG_polar: The polar contribution to the solvation free energy.

ΔG_nonpolar: The non-polar contribution to the solvation free energy.

These calculations provide a more physically realistic estimate of binding affinity than docking scores alone. researchgate.netnih.gov For this compound, an MM-GBSA analysis could confirm a stable binding to a target like PDXK and reveal which energy components (e.g., electrostatic interactions or van der Waals forces) are the primary drivers of binding. nih.govrsc.org

Table 3: Example MM-GBSA Binding Free Energy Decomposition for the this compound–PDXK Complex This table presents hypothetical data to illustrate the output of an MM-GBSA calculation.

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdw)-35.5
Electrostatic Energy (ΔE_elec)-28.2
Polar Solvation Energy (ΔG_polar)+38.7
Non-Polar Solvation Energy (ΔG_nonpolar)-4.1
Total Binding Free Energy (ΔG_bind) -29.1

Chemical Reactivity and Derivatization of 5 Hydroxymethyl 4 Methylpyridin 2 Ol

Nucleophilic and Electrophilic Reactions of the Pyridinol Core

The pyridinol core of 5-(hydroxymethyl)-4-methylpyridin-2-ol is the primary site of its chemical reactivity. The presence of the hydroxyl group, the pyridine (B92270) nitrogen, and the aromatic ring system allows for a variety of nucleophilic and electrophilic reactions.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 2-position of the pyridine ring is a key site for nucleophilic reactions. In its deprotonated form, the resulting pyridinolate anion is a potent nucleophile. The tautomeric nature of 2-pyridones means they can react as either the lactam (pyridinone) or lactim (hydroxypyridine) form. In non-polar solvents, the 2-hydroxypyridine (B17775) tautomer is often favored, while polar solvents tend to favor the 2-pyridone form. wikipedia.org

The hydroxyl group can undergo typical reactions of alcohols, such as O-acylation and O-alkylation, to form esters and ethers, respectively. These reactions are often carried out in the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity.

Table 1: Representative Reactions of the Hydroxyl Group in 2-Pyridinol Systems

Reaction TypeReagents and ConditionsProduct Type
O-AcylationAcyl chloride, base (e.g., triethylamine)Pyridin-2-yl ester
O-AlkylationAlkyl halide, base (e.g., sodium hydride)2-Alkoxypyridine

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is also a nucleophilic center. It can participate in reactions such as N-alkylation and N-acylation. The lone pair of electrons on the nitrogen atom allows it to attack electrophiles. Research on pyridin-2-ol itself has shown that it can act as an ambident nucleophile, leading to a mixture of N- and O-substituted products depending on the reaction conditions and the electrophile used. researchgate.netosi.lv

In the case of this compound, steric hindrance from the adjacent methyl group at the 4-position and the hydroxymethyl group at the 5-position may influence the regioselectivity of these reactions, potentially favoring O-substitution over N-substitution.

Table 2: Nucleophilic Reactions of the Pyridine Nitrogen

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halideN-alkyl-pyridin-2-one
N-AcylationAcyl chlorideN-acyl-pyridin-2-one

Functionalization at Methyl and Hydroxymethyl Positions

The methyl and hydroxymethyl groups on the pyridine ring offer additional sites for derivatization. The methyl group can undergo radical reactions, such as halogenation, to introduce a functional group handle for further transformations. For instance, bromination of the methyl group on a furan (B31954) ring, a similar heterocyclic system, can be achieved using N-bromosuccinimide (NBS) with a radical initiator. mdpi.com

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a route to a variety of other derivatives. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. nih.gov

Table 3: Functionalization of Substituent Groups

SubstituentReaction TypeReagents and ConditionsProduct Functional Group
Methyl GroupRadical HalogenationN-Bromosuccinimide (NBS), AIBNBromomethyl
Hydroxymethyl GroupOxidationMild oxidizing agent (e.g., PCC)Aldehyde
Hydroxymethyl GroupOxidationStrong oxidizing agent (e.g., KMnO4)Carboxylic Acid
Hydroxymethyl GroupEsterificationCarboxylic acid, acid catalystEster

Oxidation-Reduction Chemistry

The oxidation-reduction chemistry of this compound is complex, involving the pyridine ring and its substituents.

Redox Potentials and Reaction Pathways

The reduction of the pyridine ring to a piperidine (B6355638) ring can be achieved through catalytic hydrogenation. nih.gov This transformation significantly alters the electronic and steric properties of the molecule.

Formation of Coordination Complexes and Supramolecular Assemblies

The molecular architecture of this compound, featuring a pyridinol core, provides a versatile platform for the construction of coordination complexes and intricate supramolecular structures. The presence of multiple heteroatoms—specifically the ring nitrogen and the exocyclic and endocyclic oxygen atoms—endows the molecule with the ability to engage in complexation with metal ions and to form extensive hydrogen bonding networks.

Pyridinol ligands, and more broadly the class of hydroxypyridinones (HOPOs), are recognized as exceptional metal chelating agents. researchgate.netnih.govresearchgate.net Their efficacy stems from the presence of hydroxy and ketone oxygen atoms positioned suitably on the azaheterocyclic ring, which act as potent donor sites for metal ions. nih.gov The deprotonated hydroxyl group and the carbonyl oxygen form a bidentate chelate ring, which binds with high affinity to a variety of metal ions, particularly hard metal cations like iron(III), aluminum(III), gallium(III), and actinides. researchgate.netnih.govresearchgate.net

Hydroxypyridinones are categorized into three main isomers based on the relative positions of the hydroxyl and carbonyl groups: 1,2-HOPO, 3,2-HOPO, and 3,4-HOPO. researchgate.netnih.gov The compound this compound belongs to the 2-pyridone or pyridin-2-ol class. These N-heterocyclic chelators form stable anionic complexes with metal ions. nih.gov The pyridinone ring itself is readily synthesized and can be functionalized at various positions, allowing for the tuning of its chelating properties and the creation of multidentate ligands (e.g., tetradentate, hexadentate) capable of satisfying the coordination sphere of metal ions that require higher coordination numbers, such as six. kcl.ac.ukacs.org For many trivalent metal ions, a coordination number of six is optimal, typically requiring three bidentate ligands to form a stable octahedral complex. kcl.ac.uk

The pyridine nitrogen atom also possesses a basic lone pair of electrons that can participate in coordination, making pyridine and its derivatives effective ligands for transition metals. jscimedcentral.com While simple pyridine acts as a monodentate ligand, functionalized pyridines like this compound offer multiple potential coordination sites. jscimedcentral.comjscimedcentral.com The inclusion of pyridyl groups within a larger ligand framework has been shown to enhance the thermodynamic stability of the resulting metal complexes. osti.gov The versatility of the pyridinol scaffold allows for the design of chelators with high specificity and affinity for targeted metal ions. researchgate.net

The design of metal complexes using pyridinol-based ligands is a subject of extensive research, driven by the structural diversity and functional tailorability of these systems. journalononcology.org The synthesis of these complexes typically involves the reaction of a functionalized pyridine or pyridinol ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comjscimedcentral.comnih.gov The resulting coordination compounds can exhibit various geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion's electronic configuration and the stoichiometry of the ligands. jscimedcentral.comnih.gov For instance, Ni(II), with a d⁸ configuration, often forms four-coordinate square planar or six-coordinate octahedral complexes, while Cu(I) (d¹⁰) can adopt tetrahedral or octahedral geometries. jscimedcentral.com

A wide array of analytical techniques is employed to characterize these pyridinol-metal complexes. Elemental analysis confirms the stoichiometric composition, while spectroscopic methods provide insight into the ligand's coordination mode. jscimedcentral.comrsc.org

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O, C-N, and O-H groups upon complexation can confirm the involvement of these functional groups in metal binding. journalononcology.orgnih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of diamagnetic complexes in solution. nih.govacs.org

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining its geometry. journalononcology.orgnih.gov

The following interactive table summarizes the characterization of representative metal complexes formed with pyridine-based ligands, illustrating the typical coordination behavior and resulting geometries.

ComplexMetal IonLigand TypeCoordination GeometryCharacterization Methods Used
[Ni(Pyridine)₄]Cl₂Ni(II)Monodentate PyridineSquare PlanarElemental Analysis, Molar Conductance, Melting Point
[Cu(Pyridine)₄]Cl₂Cu(I)Monodentate PyridineTetrahedral / OctahedralElemental Analysis, Molar Conductance, Melting Point
Pd(II) complexes with 4-X-pyridine ligandsPd(II)Monodentate Substituted PyridineSquare PlanarNMR, Mass Spectrometry, X-ray Diffraction
[Ni(L)(NO₃)₂] (L=2,6-bis(thiomorpholinomethyl)pyridine)Ni(II)Tridentate N,N,N-donorDistorted OctahedralX-ray Diffraction
[Cu(L)(NO₃)₂] (L=2,6-bis(thiomorpholinomethyl)pyridine)Cu(II)Tridentate N,N,N-donorDistorted Square PyramidalX-ray Diffraction
Zn(II) complex with 2-amino-3-formaldehyde pyridineZn(II)Multidentate N,O-donorSix-coordinate (Distorted)XRD, FT-IR, UV-vis, ESI-MS

This table is generated based on data from multiple sources. jscimedcentral.comjournalononcology.orgacs.orgnus.edu.sg

Hydrogen bonding plays a paramount role in the solid-state structures of pyridinol derivatives, dictating the molecular packing and leading to the formation of ordered supramolecular assemblies. nih.govmdpi.com The hydroxyl groups and the pyridine nitrogen atom are excellent hydrogen bond donors and acceptors, respectively. researchgate.net

In the crystal structures of related compounds, a combination of O-H···O and O-H···N hydrogen bonds is commonly observed. researchgate.net These interactions can link molecules into well-defined motifs such as dimers, chains, or sheets. researchgate.netnih.gov For example, in a Schiff base derived from pyridoxal (B1214274), a related vitamin B6 compound, molecules are linked into sheets by such hydrogen bonds. researchgate.net Similarly, pyrimidinones, which share structural resemblances with pyridinols, are known to form robust N-H···O hydrogen bonds that guide the crystallization process and contribute significantly to the stability of the crystal lattice. nih.gov

The interplay of different hydrogen bonds can create complex, three-dimensional networks. journalononcology.org Research on pyridine sulfonate crystals has shown that hydrogen bonds are crucial in controlling the orientation of the pyridine rings, promoting coplanarity, and establishing layered structural networks. nih.gov The specific hydrogen bonding patterns observed in the crystal structure of a this compound derivative would depend on the interplay between the hydroxymethyl group, the phenolic hydroxyl group, and the pyridine nitrogen, likely resulting in a highly organized and stable crystalline solid.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol, enabling its separation from impurities and other components within a mixture. The compound's polarity, due to the hydroxyl and pyridinol functional groups, largely dictates the most suitable chromatographic conditions.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability, thereby improving its chromatographic behavior.

When coupled with Mass Spectrometry (MS), GC-MS provides not only retention time data for quantification but also mass spectra for definitive identification. The analysis of pyridine (B92270) bases, including pyridinols, in complex matrices like environmental samples has been successfully demonstrated using capillary GC-MS. storyblok.com For instance, a method for determining various pyridine bases utilizes a capillary column and selected-ion monitoring (SIM) for enhanced sensitivity. storyblok.com

A study on the non-targeted GC-MS analysis of tobacco products employed a DB-heavyWAX column for the separation of pyridine compounds, including pyridinols. nih.gov While specific operational parameters for this compound are not detailed in the available literature, a general approach can be inferred.

Table 1: Illustrative GC-MS Parameters for Pyridinol Analysis

ParameterExample Condition
Column DB-heavyWAX (or similar polar stationary phase)
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Initial 40°C, ramp at 5°C/min to 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detector Quadrupole or Ion Trap
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)

This table presents a generalized set of conditions based on methods for similar compounds; optimization for this compound would be required.

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound, as it typically does not require derivatization. Reversed-phase (RP) HPLC is the most common mode used for such analytes.

The development of HPLC methods for related compounds, such as pyridoxine (B80251) and its impurities, often involves the use of C8 or C18 columns with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. libretexts.org Detection is commonly achieved using a UV detector, as the pyridine ring provides a suitable chromophore.

For highly sensitive and selective quantification, especially in complex biological or environmental samples, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique combines the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for quantification at very low levels through multiple reaction monitoring (MRM). Methods for the analysis of pyridine derivatives in various samples have been developed using RP-HPLC-ESI-MS/MS (Reversed-Phase High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry). libretexts.org

Table 2: Illustrative HPLC and LC-MS/MS Parameters

ParameterHPLC (UV Detection)LC-MS/MS
Column Zorbax SB-Aq or similar (4.6 x 150 mm, 5 µm) libretexts.orgZorbax SB-Aq or similar (4.6 x 150 mm, 5 µm) libretexts.org
Mobile Phase A Ammonium acetate (B1210297) bufferAmmonium acetate buffer with 0.1% formic acid
Mobile Phase B AcetonitrileAcetonitrile with 0.1% formic acid
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 280 nm)ESI-MS/MS (Positive Ion Mode)
MS/MS Transition Not ApplicablePrecursor ion → Product ion (specific m/z to be determined)

This table provides representative conditions; method development and validation are essential for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. For a polar compound like this compound, silica (B1680970) gel plates (silica gel 60 F254) are commonly used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a relatively non-polar solvent and a more polar solvent. The polarity of the eluent is adjusted to achieve optimal separation, with a target Retardation factor (R_f) value ideally between 0.3 and 0.7 for good separation.

Flash column chromatography is a preparative technique that utilizes the same principles as TLC for the purification of chemical compounds on a larger scale. After a reaction, flash chromatography can be employed to isolate this compound from starting materials, by-products, and other impurities. The choice of solvent system for flash chromatography is often guided by prior TLC analysis. For instance, a solvent system that provides a good R_f value on TLC is a strong candidate for the mobile phase in flash chromatography. A procedure for the purification of a related methyl-2,2'-bipyridine derivative involved flash chromatography on deactivated silica gel with an ethyl acetate/hexanes mixture. rsc.org

Table 3: General Parameters for TLC and Flash Chromatography

ParameterThin-Layer Chromatography (TLC)Flash Column Chromatography
Stationary Phase Silica Gel 60 F254 platesSilica Gel (230-400 mesh)
Mobile Phase Mixture of polar and non-polar organic solvents (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol)Gradient or isocratic elution with a solvent system optimized by TLC
Visualization (TLC) UV light (254 nm), or staining agents (e.g., potassium permanganate, iodine)Fractions collected and analyzed by TLC or HPLC

Sample Preparation and Enrichment Strategies

Effective sample preparation is crucial for removing interfering substances from the sample matrix and for concentrating the analyte to a level suitable for detection. The choice of technique depends on the nature of the sample and the analytical method to be used.

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. libretexts.org It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest can either be retained on the sorbent while impurities pass through, or the impurities can be retained while the analyte passes through. libretexts.org

For a polar, potentially ionizable compound like this compound, several SPE mechanisms can be employed:

Reversed-Phase SPE : Uses a non-polar stationary phase (e.g., C18) to retain non-polar to moderately polar compounds from a polar matrix.

Normal-Phase SPE : Uses a polar stationary phase (e.g., silica, diol) to retain polar compounds from a non-polar matrix.

Ion-Exchange SPE : Uses a charged stationary phase (either cation or anion exchange) to retain charged analytes. Given the pyridinol structure, which can be protonated or deprotonated, this can be a highly selective method. The pH of the sample is adjusted to ensure the analyte is in its charged form.

Research on other pyridinols and pyridine derivatives has shown the utility of SPE for their extraction. For instance, phenylboronic acid (PBA) SPE has been used for the selective extraction of pyridine compounds from complex matrices like tobacco smoke. nih.gov Additionally, dispersive solid-phase extraction (dSPE) with adsorbents like activated carbon has been used to clean up soil extracts for the analysis of pyridinol derivatives. youtube.com

Table 4: Potential SPE Strategies for this compound

SPE ModeStationary PhaseSample pH/SolventElution Solvent
Reversed-Phase C18Aqueous, neutral or slightly acidicMethanol or Acetonitrile
Normal-Phase Silica, DiolNon-polar organic solvent (e.g., Hexane)More polar solvent (e.g., Ethyl Acetate)
Cation Exchange SCX (Strong Cation Exchange)pH < pKa (analyte is protonated)Basic solution (e.g., ammoniated methanol)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com The efficiency of the extraction depends on the partition coefficient of the analyte and the pH of the aqueous phase if the analyte is ionizable.

For this compound, which has both acidic (phenolic hydroxyl) and basic (pyridine nitrogen) properties, its extraction can be manipulated by adjusting the pH of the aqueous solution.

In an acidic solution (pH < pKa of pyridine nitrogen), the compound will be protonated and more soluble in the aqueous phase.

In a basic solution (pH > pKa of the pyridinol hydroxyl), the compound will be deprotonated and also more soluble in the aqueous phase.

At a pH between these two pKa values (near its isoelectric point), the compound will be in its neutral form and will have maximum solubility in a suitable organic solvent.

Common organic solvents for extracting polar compounds include ethyl acetate, dichloromethane, and mixtures thereof. The process often involves shaking the sample with the extraction solvent in a separatory funnel and then collecting the organic layer. google.comgoogle.com The process may be repeated to improve recovery. youtube.com More advanced LLE techniques may employ environmentally friendly solvents or ionic liquids to enhance extraction efficiency.

Quantitative Analysis Techniques

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for the highly accurate quantification of chemical compounds. It is frequently coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govjuniperpublishers.com The principle of IDMS involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard. nih.govnih.gov This labeled standard is chemically identical to the analyte and behaves similarly during sample preparation, extraction, and chromatographic separation, thus correcting for any sample loss or matrix effects. nih.govnih.gov

IDMS has been extensively developed for the quantitative analysis of vitamin B6 vitamers, which are structurally related to this compound. nih.govnih.gov In these methods, deuterated or ¹³C-labeled forms of pyridoxine, pyridoxal (B1214274), and other vitamers are used as internal standards. nih.govnih.govresearchgate.net The quantification is based on measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. juniperpublishers.com

The application of IDMS allows for very low limits of detection (LOD) and quantification (LOQ), often in the nanomolar range, making it suitable for analyzing trace amounts in complex biological and food matrices. nih.govresearchgate.netplos.org

Research Findings on IDMS for Quantifying Vitamin B6 and Related Compounds
Analyte(s)TechniqueInternal Standard(s)MatrixKey FindingsReference
Pyridoxine, Pyridoxal, Pyridoxamine, etc.GC-MSDeuterated vitamersBiological fluids (liver, milk, urine)Successful quantification at levels as low as 0.02 nmol/ml. nih.gov
Five B6 vitamers (PN, PL, PM, PMP, PNG)LC-MS/MS¹³C-labeled PN, PL, and PNGFood (fruits, vegetables, cereals)LODs ranged from 0.0028 to 0.02 mg/kg; Recoveries from 92% to 111%. nih.gov
Five B6 vitamers (PLP, PL, PN, PM, PA)UPLC-MS/MSIsotopically labeled internal standards for each vitamerHuman Cerebrospinal Fluid (CSF)Quantification from 5 to 200 nmol/L; method validated according to EMA and FDA guidelines. nih.gov
Pyridoxal-5'-phosphate (PLP)LC-ESI-MS/MSPLP-d3Whole bloodLinear range from 4 to 8000 nmol/l. researchgate.net

Spectrophotometric methods offer a simpler, more accessible, and cost-effective alternative to mass spectrometry for quantitative analysis, although they may have lower specificity and sensitivity. These techniques rely on measuring the absorption of light by the analyte, either in its native form (UV-Vis spectrophotometry) or after conversion to a colored derivative (colorimetry). nih.govyoutube.com

UV-Vis Spectrophotometry: Pyridine and its derivatives inherently absorb ultraviolet (UV) light due to their aromatic ring structure. researchgate.netsielc.com The UV spectrum of pyridine typically shows a strong absorption maximum around 250-270 nm. researchgate.net The precise wavelength of maximum absorbance (λmax) and the molar absorptivity can be influenced by the substituent groups on the pyridine ring and the solvent used. nih.gov For quantitative analysis, a calibration curve is constructed by plotting the absorbance at λmax against a series of known concentrations of the compound, following the Beer-Lambert law. youtube.com

Colorimetric Methods: To enhance specificity and shift the measurement into the visible light spectrum, colorimetric methods are employed. These involve reacting the target compound with a chromogenic reagent to produce a colored complex. nih.govresearchgate.net Several such methods have been developed for pyridoxine, a close structural analog of this compound. For instance, pyridoxine can react with ferric chloride (FeCl₃) to form a yellowish-orange or red-colored complex that can be quantified. researchgate.netnih.gov Another approach involves reaction with diazotized reagents, such as diazotized dapsone (B1669823) or sulfanilamide, to form a colored azo dye. nih.gov

Spectrophotometric Methods for Pyridoxine Determination
MethodReagent(s)Wavelength (λmax)Linear RangeReference
ColorimetryDiazotized dapsone and sulfanilamideNot specifiedNot specified, but validated for pharmaceutical formulations. nih.gov
ColorimetryFerric chloride (FeCl₃)465 nm2-28 µg/ml researchgate.net
ColorimetryFerric chloride (FeCl₃)445 nm20-250 µg/mL nih.gov
Colorimetry / Micelle FormationChlorazol black and SDS (surfactant)Not specified1.22x10⁻³ to 3.4x10⁻² mM researchgate.net
UV SpectrophotometryNone (direct measurement)290 nm (in binary mixture)1-20 µg/mL nih.gov

These spectrophotometric techniques, particularly colorimetric methods, are well-suited for routine quality control analysis in pharmaceutical and industrial settings where high sample throughput and lower instrumentation costs are advantageous. researchgate.net

Biochemical Relevance and Molecular Mechanisms of 5 Hydroxymethyl 4 Methylpyridin 2 Ol

Role as a Building Block for Bioactive Molecules

The structural framework of 5-(hydroxymethyl)-4-methylpyridin-2-ol positions it as a valuable starting material or intermediate in the synthesis of more complex, biologically active molecules. The reactivity of its hydroxyl and hydroxymethyl groups, coupled with the inherent properties of the pyridinone core, provides multiple avenues for chemical modification and incorporation into larger molecular scaffolds.

Precursor in the Synthesis of Biologically Active Compounds

While direct examples of bioactive compounds synthesized from this compound are not prominently documented, the utility of similar pyridine (B92270) derivatives is well-established. For instance, the related compound, 4-Amino-2-hydroxy-5-methylpyridine, serves as a key reactant in the synthesis of Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor. chemicalbook.com This highlights the potential of substituted hydroxymethylpyridones to act as foundational elements in the construction of therapeutic agents. The hydroxymethyl group itself is a crucial feature in many prodrugs, where it can be modified to enhance pharmacokinetic properties. nih.gov A related pyrimidine (B1678525) compound, 5-(hydroxymethyl)-2-methylpyrimidin-4-ol, is recognized as a precursor in the synthesis of nucleoside analogs, which are significant in the development of antiviral drugs. lookchem.cn

Scaffold for Novel Chemical Entities

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. Structure-activity relationship (SAR) studies, which involve systematically altering parts of a molecule and assessing the impact on its biological effect, are crucial for optimizing lead compounds in drug discovery.

Correlating Structural Features with Receptor/Enzyme Binding Specificity

The specific arrangement of the hydroxymethyl, methyl, and hydroxyl groups on the pyridin-2-one ring of this compound creates a distinct pharmacophore that can be recognized by biological receptors or enzymes. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring can also participate in hydrogen bonding. The hydroxymethyl group provides an additional site for hydrogen bonding interactions. nih.gov For instance, the hydroxymethyl group is a key feature of the natural tyrosinase inhibitor, kojic acid. nih.gov The spatial relationship between these functional groups is critical for determining binding affinity and selectivity for a particular biological target. While specific binding data for this compound is not available, studies on related pyridinone hybrids have identified them as potent inhibitors of enzymes like HIV-1 reverse transcriptase. researchgate.net

Biochemical Pathways and Interactions

The metabolic fate and biochemical interactions of this compound are likely to be governed by the enzymatic machinery that processes pyridine and its derivatives. The pyridin-2-one structure is subject to metabolic transformations in biological systems. The degradation of 2-pyridone in some microorganisms is initiated by monooxygenase enzymes, which hydroxylate the ring to form diols like 2,5-dihydroxypyridine. This is often followed by ring cleavage, leading to further breakdown products. This metabolic pathway ultimately channels the carbon and nitrogen from the pyridine ring into central metabolism. While this pathway is described for the parent compound, the substituents on this compound would likely influence the rate and specific products of its metabolism.

Participation in Enzymatic Reactions and as Cofactor Analogues

While direct evidence of this compound participating in specific enzymatic reactions is not available, its structure strongly suggests it could function as an analogue of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. nih.gov PLP is a crucial coenzyme for a vast number of enzymes, primarily involved in amino acid metabolism. nih.gov Analogues of pyridoxine (B80251) can sometimes be phosphorylated by pyridoxal kinase, the enzyme responsible for phosphorylating vitamin B6 vitamers, to their corresponding 5'-phosphate esters. nih.govmedcraveonline.com

It is plausible that this compound could be a substrate for pyridoxal kinase. If phosphorylated, the resulting 5'-(phosphate) ester of this compound could then act as a competitive inhibitor for PLP-dependent enzymes. This mechanism has been observed with other pyridoxine analogues, such as 4'-O-methylpyridoxine (ginkgotoxin), where the phosphorylated form competes with PLP, leading to inhibition of enzymes like glutamate (B1630785) decarboxylase. nih.gov

The potential for this compound to act as a cofactor analogue is summarized in the table below, based on established knowledge of similar compounds.

Potential Interaction Enzyme Predicted Outcome Basis of Prediction
PhosphorylationPyridoxal KinaseFormation of this compound-5'-phosphateStructural similarity to pyridoxine nih.govmedcraveonline.com
Competitive InhibitionPLP-dependent enzymes (e.g., aminotransferases, decarboxylases)Inhibition of normal enzyme functionAnalogy to other pyridoxine analogues like 4'-O-methylpyridoxine nih.gov

Interactions with Cellular Components (e.g., membranes, proteins)

The primary interaction of this compound within a cellular context is likely to be with proteins, specifically enzymes involved in vitamin B6 metabolism. As mentioned, a key interaction would be with pyridoxal kinase. The affinity of this interaction would determine its potential as a substrate or inhibitor. Studies on various pyridoxine analogues have demonstrated that modifications to the pyridine ring can significantly alter their binding affinity and inhibitory potency towards pyridoxal kinase. nih.gov

A significant aspect of the cellular interaction of pyridoxine analogues is their potential to disrupt the homeostasis of PLP. By inhibiting pyridoxal kinase or other enzymes in the vitamin B6 salvage pathway, this compound could lead to a decrease in the intracellular concentration of PLP, which is essential for numerous metabolic processes. mdpi.com

Cellular Component Predicted Interaction Potential Consequence Basis of Prediction
Proteins
Pyridoxal KinaseBinding to the active sitePhosphorylation or competitive inhibitionAnalogy to known pyridoxine analogues nih.gov
PLP-dependent enzymesBinding to the active site (as a phosphate (B84403) ester)Competitive inhibition of the natural substrateAnalogy to phosphorylated pyridoxine analogues nih.gov
Membranes
Cell MembranePassive diffusionCellular uptakeGeneral principles of molecular transport nih.gov
Carrier-mediated transportPotential for facilitated uptake or effluxTransport mechanisms of vitamin B6 vitamers

Investigation of Metabolic Fates and Biotransformation Pathways

The metabolic fate of this compound has not been specifically studied. However, based on the known metabolism of pyridoxine and its analogues, several biotransformation pathways can be proposed.

The primary routes of vitamin B6 metabolism involve phosphorylation, oxidation, and subsequent excretion. eco-vector.com If this compound enters the metabolic pathways of vitamin B6, it would likely undergo the following transformations:

Phosphorylation: As discussed, the primary metabolic step would likely be phosphorylation at the 5-hydroxymethyl group by pyridoxal kinase to form the 5'-phosphate ester. nih.govmedcraveonline.com

Oxidation: The hydroxymethyl group at the 5-position could potentially be oxidized. In the metabolism of pyridoxine, the 4-hydroxymethyl group is oxidized to a carboxylic acid to form 4-pyridoxic acid, the main excretory product. nih.gov A similar oxidation could occur with this compound, although the presence of the methyl group at the 4-position might influence the activity of the relevant oxidases.

Conjugation: The hydroxyl groups could also be sites for conjugation reactions, such as glucuronidation or sulfation, which are common pathways for the detoxification and excretion of xenobiotics and metabolites.

The presence of the methyl group at the 4-position is a key structural feature that could lead to a different metabolic profile compared to pyridoxine. This substitution prevents the formation of pyridoxal and subsequently pyridoxic acid, the major urinary metabolite of vitamin B6. This alteration is seen in ginkgotoxin (4'-O-methylpyridoxine) and is a reason for its toxicity, as it cannot be readily metabolized and excreted. nih.gov Therefore, this compound might have a longer biological half-life than the natural vitamers.

Metabolic Process Potential Transformation of this compound Enzymes Potentially Involved Basis of Prediction
Phosphorylation Conversion to this compound-5'-phosphatePyridoxal KinasePrimary step in vitamin B6 salvage pathway nih.govmedcraveonline.com
Oxidation Oxidation of the 5-hydroxymethyl group to a carboxylic acidAldehyde oxidase, Aldehyde dehydrogenaseKnown oxidation pathways for pyridoxine nih.gov
Conjugation Glucuronidation or sulfation of hydroxyl groupsUDP-glucuronosyltransferases, SulfotransferasesCommon detoxification pathways
Excretion Urinary excretion of the parent compound or its metabolites-General route for water-soluble compounds

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes with Improved Efficiency

The synthesis of pyridoxine (B80251) (Vitamin B6) and its analogues has been a subject of extensive study. However, future research will focus on developing synthetic routes for 5-(Hydroxymethyl)-4-methylpyridin-2-ol that are not only efficient but also environmentally benign. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. The development of novel synthetic strategies will likely prioritize green chemistry principles.

Key areas for future development include:

Catalytic Systems: Employing novel metal-based or organocatalytic systems to improve reaction yields and selectivity, while allowing for milder reaction conditions.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, often leading to higher purity products.

Bio-catalysis: Exploring the use of enzymes to perform specific transformations, offering high chemo-, regio-, and stereoselectivity under aqueous and mild conditions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Research into related heterocyclic compounds, such as 5-hydroxymethylpyrimidines, has highlighted synthetic methods involving the chlorination of starting materials followed by reactions with amines or ammonia (B1221849). Future work on this compound could adapt and refine these methods to be more sustainable, for instance by replacing chlorinated intermediates or using greener solvents.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, the integration of advanced computational methods is a crucial future direction.

Density Functional Theory (DFT) has been successfully used to investigate the structural parameters, tautomeric stability, and vibrational frequencies of related Schiff bases derived from pyridoxal (B1214274). Similar approaches can be applied to this compound to:

Predict Molecular Properties: Calculate electronic properties, dipole moments, and spectral data (NMR, IR) to aid in characterization.

Analyze Tautomeric Equilibria: The pyridin-2-ol moiety can exist in equilibrium with its pyridone tautomer. Computational studies can accurately predict the relative stability of these forms in different environments.

Model Reaction Mechanisms: Elucidate the transition states and energy profiles of synthetic reactions to optimize conditions and predict the formation of byproducts.

Predict Biological Activity: Use molecular docking and quantitative structure-activity relationship (QSAR) models to predict the interaction of the compound and its derivatives with biological targets, such as enzymes or receptors. The table below outlines computational methods and their potential applications.

Computational MethodApplication for this compoundReference Analogy
Density Functional Theory (DFT)Geometry optimization, electronic structure, prediction of spectroscopic properties, tautomer stability analysis.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of bonding characteristics and intermolecular interactions.
Natural Bond Orbital (NBO) AnalysisInvestigation of charge distribution and intramolecular interactions.
Molecular Dynamics (MD) SimulationsStudying the conformational dynamics and interactions with solvent or biological macromolecules.N/A
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on chemical structure for a series of derivatives.N/A

These computational insights can significantly reduce the experimental effort required, making the research process more efficient and targeted.

Exploration of New Chemical Transformations and Derivatizations for Diversification

The functional groups present in this compound—the phenolic hydroxyl, the hydroxymethyl group, and the pyridine (B92270) ring itself—offer multiple handles for chemical modification. A key future research area is the systematic exploration of new chemical transformations to create a diverse library of derivatives with potentially enhanced or novel properties.

The hydroxymethyl and hydroxyl groups are particularly amenable to a wide range of reactions, including:

Esterification and Etherification: To modify solubility and pharmacokinetic properties.

Oxidation: Selective oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid would provide intermediates for further reactions, such as the formation of Schiff bases or amides.

Substitution: The hydroxyl group on the pyridine ring can be converted to other functional groups to modulate the electronic properties of the ring.

Complexation: The compound can act as a ligand, coordinating with metal ions to form new complexes with interesting catalytic or biological properties, similar to related Schiff base complexes.

Systematic derivatization, as has been performed on related pyridoxine structures to produce sulfur-containing analogues and other substituted derivatives, can lead to compounds with new applications. Creating a library of such derivatives is the first step toward discovering molecules with fine-tuned properties for materials science or medicinal chemistry.

Interdisciplinary Research Integrating Chemical and Biological Sciences for Mechanistic Understanding

The structural similarity of this compound to pyridoxine (Vitamin B6) suggests a high potential for biological activity. Future research must therefore be highly interdisciplinary, integrating synthetic chemistry with biological sciences to not only screen for activity but also to understand the underlying mechanisms of action.

Related pyridine and pyrimidine (B1678525) derivatives have shown a range of biological effects, including antibacterial, antifungal, and cytotoxic properties. For example, the hydroxylation of a related pyrimidine derivative was found to significantly enhance its cytotoxicity. This highlights the importance of the hydroxymethyl group.

Future interdisciplinary studies should focus on:

Biological Screening: Testing the synthesized derivatives (from section 8.3) in a variety of biological assays to identify potential therapeutic leads.

Mechanistic Studies: For any active compounds identified, detailed studies should be undertaken to determine their molecular mechanism of action. This could involve identifying the protein or nucleic acid target, studying enzyme kinetics, or analyzing effects on cellular pathways.

Structure-Activity Relationship (SAR) Studies: Combining the chemical diversity generated with biological testing data to build a comprehensive understanding of how specific structural features relate to biological activity. This knowledge is critical for the rational design of more potent and selective compounds.

This integrated approach, combining the synthesis of novel molecules with rigorous biological and mechanistic evaluation, represents the ultimate goal of modern chemical research, aiming to translate fundamental chemical knowledge into practical applications.

Q & A

Q. What are the established synthetic routes for 5-(Hydroxymethyl)-4-methylpyridin-2-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves functionalization of a pyridine precursor. For example, hydroxymethylation at the 5-position can be achieved via nucleophilic substitution using formaldehyde in the presence of a base (e.g., NaOH) under controlled pH and temperature (7–10°C). The methyl group at the 4-position may be introduced via alkylation with methyl iodide or through a Friedel-Crafts-type reaction . Optimization includes:

  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity.
  • Yield improvement : Monitoring reaction progress via TLC or HPLC to minimize side products like over-oxidized derivatives.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H NMR should show peaks for the hydroxymethyl group (δ ~4.5 ppm, singlet) and aromatic protons (δ 6.5–8.0 ppm). 13C^{13}C NMR confirms the methyl group (δ ~20 ppm) and hydroxylated carbon (δ ~65 ppm) .
  • Mass spectrometry : ESI-MS in positive mode should display [M+H]+^+ at m/z 139.1 (C7 _7H9 _9NO2 _2).
  • HPLC : Reverse-phase C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to verify purity (>98%) and rule out degradation products .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Solubility : Freely soluble in polar solvents (water, DMSO, methanol) but poorly in non-polar solvents (hexane). Aqueous solubility decreases below pH 4 due to protonation of the hydroxyl group .
  • Stability : Stable at room temperature in inert atmospheres. Degrades at >80°C or under prolonged UV exposure, forming 4-methylpyridin-2-ol via hydroxymethyl group cleavage. Store at 2–8°C in amber vials with desiccants.

Advanced Research Questions

Q. How does the hydroxymethyl group in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The hydroxymethyl group acts as a directing group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Protection strategies : Temporarily silylate the hydroxyl (e.g., using TBSCl) to prevent undesired side reactions.
  • Substrate compatibility : Reacts with aryl boronic acids at the 6-position of the pyridine ring under mild conditions (Pd(PPh3 _3)4 _4, K2 _2CO3 _3, 60°C). Post-reaction deprotection with TBAF restores the hydroxymethyl group .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The hydroxymethyl group may form hydrogen bonds with catalytic lysine residues.
  • QSAR modeling : Correlate electronic parameters (HOMO-LUMO gaps, calculated via DFT at B3LYP/6-31G* level) with antimicrobial activity datasets from analogous pyridinols .
  • MD simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS, AMBER force fields) .

Q. How can contradictory data on the compound’s byproduct formation during oxidation be resolved?

Methodological Answer: Discrepancies often arise from varying oxidation conditions:

  • Controlled oxidation : Use mild oxidants (e.g., TEMPO/NaOCl) to selectively convert the hydroxymethyl group to a carboxylic acid, avoiding ring degradation.
  • Analytical triage : Compare LC-MS profiles of reaction mixtures under different conditions (e.g., KMnO4 _4 vs. CrO3 _3) to identify dominant pathways.
  • Mechanistic studies : Isotope labeling (2 ^2H at the hydroxymethyl position) and kinetic isotope effects (KIE) to trace reaction intermediates .

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